Desmospray -

Desmospray

Catalog Number: EVT-10906814
CAS Number:
Molecular Formula: C48H68N14O14S2
Molecular Weight: 1129.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Desmopressin Acetate is an analogue of the hormone vasopressin with antidiuretic and antihemorrhagic properties. Desmopressin acetate has selective affinity for the V2 receptor and acts on the distal kidney tubule by increasing the cellular permeability thereby stimulating water reabsorption. This antidiuretic agent is used in the treatment of central diabetes insipidus. An unrelated action of desmopressin acetate is to increases circulating factor VIII and is used in patients with haemophilia and von Willebrand's disease.
A synthetic analog of the pituitary hormone, ARGININE VASOPRESSIN. Its action is mediated by the VASOPRESSIN receptor V2. It has prolonged antidiuretic activity, but little pressor effects. It also modulates levels of circulating FACTOR VIII and VON WILLEBRAND FACTOR.
Overview

Desmopressin is a synthetic analog of vasopressin, specifically designed to enhance its antidiuretic properties while minimizing side effects. It is chemically known as 1-deamino-8-D-arginine vasopressin (dDAVP) and is primarily used in the treatment of conditions such as diabetes insipidus and nocturia. Desmopressin acts on the V2 receptors in the kidneys to promote water reabsorption, thereby reducing urine output. Its formulation has been clinically available since 1974, and it is marketed under various brand names, including Stimate and Minirin .

Source

Desmopressin is derived from the natural hormone vasopressin, which is produced by the posterior pituitary gland. The synthetic version was developed to provide a more effective treatment option with a longer duration of action and fewer side effects compared to its natural counterpart .

Classification

Desmopressin falls under the category of peptide drugs, specifically classified as an antidiuretic hormone analog. Its primary therapeutic applications are in endocrinology and urology, targeting conditions that involve excessive urination or water balance disorders .

Synthesis Analysis

The synthesis of desmopressin involves several sophisticated methods rooted in peptide chemistry. The most prominent technique is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the peptide chain.

Methods and Technical Details

  1. Solid-Phase Peptide Synthesis: This method involves:
    • Selection of Solid Phase Carrier Resin: A resin serves as a support for peptide synthesis.
    • Synthesis of Backbone Peptide Resin: The initial amino acid residues are attached to the resin.
    • Deprotection Steps: Protective groups are removed to allow further reactions.
    • Cyclization: The formation of a disulfide bond between cysteine residues is achieved through liquid-phase electrochemical oxidation coupling, enhancing stability and biological activity .
  2. Reaction Conditions: The synthesis typically requires specific conditions, including controlled temperatures (0-5 °C during certain steps) and inert atmospheres (nitrogen bubbling) to prevent unwanted reactions .
  3. Reagents Used: Common reagents include:
    • Fmoc-protected amino acids
    • HOBT (1-Hydroxybenzotriazole) for activating carboxylic acids
    • DIPCDI (Diisopropylcarbodiimide) as a coupling agent
    • DBLK (Benzyl chloroformate) for deprotection steps .
Molecular Structure Analysis

Desmopressin has a complex molecular structure characterized by its cyclic nonapeptide form.

Structure and Data

  • Chemical Formula: C46H64N14O12S2
  • Molecular Weight: Approximately 1075.19 g/mol
  • Structural Features:
    • Contains a mercaptopropionyl moiety at the N-terminus.
    • Features a disulfide bridge between cysteine residues, which is crucial for its biological activity .

The cyclic structure enhances its resistance to enzymatic degradation compared to linear peptides.

Chemical Reactions Analysis

Desmopressin undergoes several chemical reactions during its synthesis and in biological systems.

Reactions and Technical Details

  1. Formation of Disulfide Bonds: The oxidation of thiol groups from cysteine residues leads to disulfide bond formation, essential for maintaining the peptide's structural integrity.
  2. Deprotection Reactions: Various protective groups are removed through chemical reactions involving bases or other reagents, allowing active functional groups to participate in subsequent reactions .
  3. Stability in Biological Systems: Once administered, desmopressin interacts with V2 receptors, leading to downstream effects without significant degradation due to its cyclic structure.
Mechanism of Action

Desmopressin primarily functions by mimicking vasopressin's action on renal V2 receptors.

Process and Data

  • Binding Mechanism: Upon administration, desmopressin binds to V2 receptors located in the distal collecting tubules of the kidneys.
  • Aquaporin Channel Regulation: This binding triggers a cascade that leads to the translocation of aquaporin-2 channels to the apical membrane of renal epithelial cells, enhancing water reabsorption into the bloodstream.
  • Physiological Effects: This mechanism results in decreased urine production and increased urine concentration, effectively managing conditions like diabetes insipidus and nocturia .
Physical and Chemical Properties Analysis

Desmopressin exhibits distinct physical and chemical properties that contribute to its functionality.

Physical Properties

  • Appearance: Typically presented as a white powder or crystalline solid.
  • Solubility: Highly soluble in water; solubility may vary depending on pH.

Chemical Properties

  • Stability: The cyclic structure provides stability against enzymatic degradation.
  • pH Sensitivity: Stability can be affected by pH levels; optimal conditions are necessary for storage and formulation .
Applications

Desmopressin has several significant scientific uses:

  1. Clinical Applications:
    • Treatment of central diabetes insipidus.
    • Management of nocturia in adults.
    • Use in certain bleeding disorders due to its ability to increase factor VIII levels in patients with hemophilia A or von Willebrand disease .
  2. Research Applications:
    • Investigated for potential uses in conditions like nocturnal enuresis (bedwetting) in children.
    • Explored for its role in modulating water balance during various physiological studies .
Historical Development and Synthesis of Desmospray

Evolutionary Trajectory of Vasopressin Analogues in Therapeutics

The development of vasopressin analogues represents a paradigm shift in peptide-based therapeutics, driven by the need to overcome limitations of native arginine vasopressin. Natural vasopressin, a nonapeptide hormone (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly), regulates fluid homeostasis and vasoconstriction but suffers from poor metabolic stability (plasma half-life: 6–20 minutes) and promiscuous receptor binding (V1a, V1b, V2) [1]. Early analogues like lipressin (porcine-derived) were used for diabetes insipidus but retained short duration and enzymatic susceptibility. The 1970s marked a critical juncture with the introduction of desmopressin (1-desamino-8-D-arginine vasopressin), which exhibited enhanced antidiuretic specificity and resistance to degradation [1] [2]. Subsequent innovations included terlipressin (a triglycyl-lysine prodrug of vasopressin), designed for prolonged vasoconstrictive effects in variceal bleeding [1]. This evolutionary trajectory underscores a deliberate shift toward targeted receptor engagement (primarily V2) and extended pharmacokinetics through strategic molecular redesign.

Table 1: Key Vasopressin Analogues and Therapeutic Advancements

CompoundStructural ModificationsPrimary Therapeutic ApplicationAdvantage over Native Vasopressin
LipressinNatural porcine variant (Lys⁸)Diabetes insipidusInitial alternative; limited stability
Desmopressin1-Deamidation, D-Arg⁸ substitutionCentral diabetes insipidus, Nocturnal enuresis↑ Proteolytic resistance, ↑ V2 selectivity
TerlipressinN-terminal triglycyl extensionVariceal bleeding, Hepatorenal syndromeDelayed activation, prolonged effect
OrnipressinPhe³→Ile³ substitutionVasodilatory shock (historical)↑ Vasoconstrictive potency; ↑ side effects

Molecular Engineering of Desmopressin: Deamination and Stereochemical Modifications

Desmopressin’s molecular architecture optimizes receptor specificity and metabolic stability through two precision modifications:

  • Deamination at Position 1: Removal of the N-terminal α-amino group from cysteine yields β-mercaptopropionic acid. This eliminates a site for aminopeptidase cleavage, markedly extending half-life [2] [6].
  • Stereochemical Inversion at Position 8: Substitution of L-arginine with D-arginine alters side-chain conformation. This change reduces affinity for V1a receptors (linked to vasoconstriction) while preserving V2 receptor binding (critical for antidiuresis). Computational studies confirm D-Arg⁸ stabilizes a type II’ β-turn, enhancing V2 agonism [2] [6].

These modifications collectively reduce proteolytic degradation and increase oral bioavailability (relative to vasopressin) by 75-fold [2]. Crucially, the cyclic disulfide bridge (Cys¹–Cys⁶) remains intact, maintaining the 20-membered ring essential for receptor engagement [6].

Industrial Synthesis Pathways: Solid-Phase Peptide Synthesis (SPPS) Optimization

Desmopressin is manufactured via Fmoc (9-fluorenylmethoxycarbonyl)-based SPPS, leveraging scalability and purity control. The process involves sequential coupling of amino acids to a resin-bound C-terminus, with critical optimizations:

  • Resin Selection: Wang resins (hydroxymethylphenoxy linker) enable mild TFA cleavage, preserving acid-labile modifications like D-Arg⁸ [7] [8].
  • Coupling Agents: HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or PyBOP (benzotriazolyloxy-tris(pyrrolidino)phosphonium hexafluorophosphate) minimize racemization during D-Arg incorporation [8].
  • Orthogonal Protection: Side chains use tert-butyl (Gln, Asn) and trityl (Cys) groups, cleaved simultaneously with resin detachment. The disulfide bridge is formed post-cleavage via iodine oxidation or air dimerization [7].

Table 2: SPPS Parameters for Desmopressin Production

Synthesis StageReagents/ConditionsPurposeImpact on Yield/Purity
Deprotection20% Piperidine/DMFFmoc removalPrevents truncated sequences
Coupling4-fold AA excess, HBTU/HOBt, DIEAPeptide bond formation↑ Coupling efficiency (>99.5%/step)
Disulfide Formation0.1M Iodine in MeOH/H₂OCyclization (Cys¹–Cys⁶)Controls dimerization impurities
Cleavage & PurificationTFA:TIPS:H₂O (95:2.5:2.5), RP-HPLCResin detachment, isolationFinal purity >99%; isolated yield 60–70%

Post-synthesis, lyophilization yields stable trifluoroacetate salts. Strict control of temperature (≤25°C) and reaction times prevents epimerization at D-Arg⁸ [7] [8].

Formulation Challenges in Nasal Delivery Systems

Desmospray’s nasal spray formulation confronts anatomical and physicochemical barriers unique to the nasal cavity:

  • Mucociliary Clearance: Rapid clearance (15–20 minutes) limits absorption windows. Solutions include:
  • Mucoadhesive Excipients: Hydroxypropyl methylcellulose or chitosan prolong residence time via hydrogen bonding [3] [9].
  • Osmolarity Adjustment: Isotonic solutions (260–290 mOsm/kg) prevent ciliary toxicity [3].
  • Low Bioavailability: Desmopressin’s hydrophilicity (log P ≈ −3.1) impedes epithelial permeation. Strategies encompass:
  • Permeation Enhancers: Bile salts (e.g., sodium taurodeoxycholate) transiently open tight junctions [3] [9].
  • Nanocarrier Systems: Liposomes or glycolchitosan nanoparticles (e.g., Molecular Envelope Technology) improve mucosal adhesion [6].
  • Dose Volume Constraints: The nasal cavity absorbs ≤150 µL/nostril. Concentration optimization (e.g., 10 µg/actuation in Desmospray) ensures therapeutic dosing within volume limits [3] [9].
  • Device-Dependent Delivery: Spray characteristics (droplet size: 10–50 µm, plume geometry) govern deposition in the vascular-rich respiratory region. Actuator design targets the middle turbinate to maximize absorption [3].

Table 3: Key Parameters for Nasal Formulation Optimization

ParameterIdeal RangeImpact on Efficacy
Droplet Size10–50 µm↑ Olfactory/respiratory region deposition
Viscosity<50 cPPrevents clogging; ensures spray dispersion
pH4.5–6.5Minimizes nasal irritation; ↑ stability
Preservative SystemBenzalkonium chloride (0.01%)Prevents microbial growth; may affect cilia

These innovations transform Desmospray into a reliable rescue therapy, achieving plasma concentrations sufficient for V2 agonism within 30 minutes post-administration [3] [6].

Properties

Product Name

Desmospray

IUPAC Name

acetic acid;N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C48H68N14O14S2

Molecular Weight

1129.3 g/mol

InChI

InChI=1S/C46H64N14O12S2.C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4)

InChI Key

MLSVJHOYXJGGTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.